Manool

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

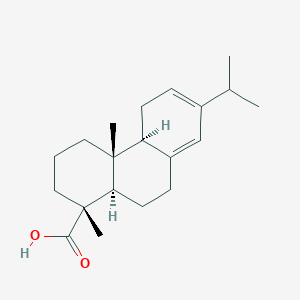

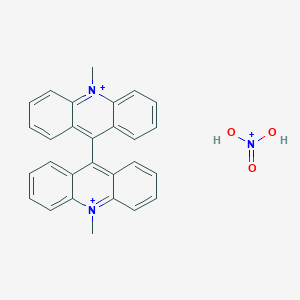

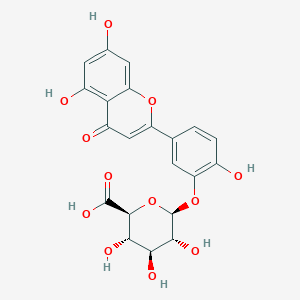

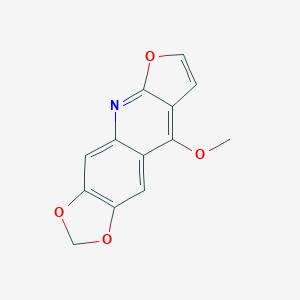

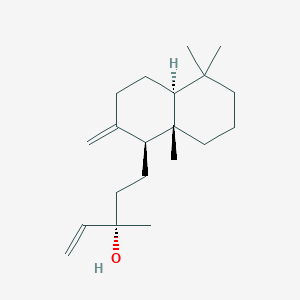

Manool is a labdane diterpenoid . It is a natural product found in Salvia officinalis and other organisms .

Synthesis Analysis

This compound can be synthesized using retrosynthesis analysis. This method mainly contains Diels-Alder reaction and Grignard reaction . The SN2 and volume issue are used to control the spatial configuration . The synthesis of this compound shows high atom economy and the organic reagents are of low toxicity .

Molecular Structure Analysis

This compound has a molecular formula of C20H34O . Its average mass is 290.483 Da and its monoisotopic mass is 290.260956 Da .

Chemical Reactions Analysis

This compound has shown to exert preventive effects on chromosomal damage and pre-neoplastic lesions . It significantly reduced the frequency of micronuclei induced by doxorubicin (DXR) and hydrogen peroxide in V79 cells .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.5 g/mol . It is a labdane diterpenoid and a tertiary alcohol .

科学的研究の応用

Integrated Forest Biorefinery and Manool Recovery

This compound is a valuable plant extractive found in many wood species, particularly softwoods. A study by Sun et al. (2016) highlights its potential in the perfumery industry. They developed a novel process for recovering this compound from evaporator condensate in kraft pulp mills. This process includes adsorption onto talc, desorption, and further purification, achieving a 90% recovery rate and a purity of 86%.

Induced Air Flotation Technology for this compound Recovery

Another approach to recovering this compound involves induced air flotation technology, as explored by Zhang et al. (2017). They achieved approximately 70% recovery of this compound with a purity of around 35%, using glass microbeads and silicone defoamer to enhance the process.

This compound Extraction for Pharmaceutical Applications

A classic approach to extracting this compound from pink pine was outlined by Perham (1976). The designed plant had a capacity of 10 kg/day, providing this compound for trials in derivative preparation, demonstrating early interest in the pharmaceutical potential of this compound.

This compound's Anticancer Properties

This compound has shown promise in cancer treatment. Oliveira et al. (2016) found it to be selectively cytotoxic to various cancer cell lines, including human cervical adenocarcinoma and glioblastoma, while being less toxic to normal cells. Similarly, Nicolella et al. (2021) observed its genoprotective effects against doxorubicin-induced chromosomal damage and its role in reducing pre-neoplastic lesions in rat colon.

作用機序

Target of Action

Manool, a diterpene derived from Salvia officinalis, primarily targets cells undergoing genotoxic stress . It has shown to exert preventive effects on chromosomal damage and preneoplastic lesions .

Mode of Action

This compound interacts with its targets by reducing the frequency of micronuclei induced by doxorubicin (DXR) and hydrogen peroxide in V79 cells . . This suggests that this compound selectively interacts with certain types of genotoxic stressors.

Biochemical Pathways

This compound’s mode of action involves anti-inflammatory pathways . It has been observed to affect nitric oxide (NO) production and the expression of the NF-kB gene . At high concentrations, this compound significantly increases NO production . In a prophylactic treatment model, this compound was able to significantly reduce no levels produced by macrophages stimulated with lipopolysaccharide .

Pharmacokinetics

It is known that this compound is a hydroxylated labdane-type diterpene, one of the major compounds found in sage essential oil .

Result of Action

This compound exhibits antigenotoxic and anticarcinogenic effects . Mice receiving this compound exhibited a significant reduction in DXR-induced chromosomal damage . Furthermore, the anticarcinogenic effect of this compound was also observed against chemically induced preneoplastic lesions in rat colon .

Safety and Hazards

将来の方向性

Amyris has developed a renewable solution to help protect the Manoao pine species, as well as ensure a reliable supply of Manool for the future . Using a fermentation-based approach, Amyris can provide the fragrance industry with a source of this compound that is not reliant on the Manoao pine tree and therefore has zero impact on New Zealand’s biodiversity .

生化学分析

Biochemical Properties

Manool interacts with various biomolecules in biochemical reactions. It has been shown to significantly reduce the frequency of micronuclei induced by doxorubicin (DXR) and hydrogen peroxide in V79 cells .

Cellular Effects

This compound influences cell function by reducing genotoxicity induced by certain mutagens . It has preventive effects on chromosomal damage and preneoplastic lesions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with biomolecules and potential influence on gene expression . It does not influence genotoxicity induced by etoposide .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects change over time. It has been observed to reduce DXR-induced chromosomal damage .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Higher doses of this compound did not influence the genotoxicity induced by DXR .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with various enzymes or cofactors

特性

| { "Design of the Synthesis Pathway": "The synthesis of Manool can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "α-pinene", "HBr", "NaOH", "MgSO4", "Na2CO3", "CH2Cl2", "NaBH4", "AcOH", "SOCl2", "EtOH", "NaH", "MeI", "NaCN", "HCl", "NaOH", "MgSO4", "Na2SO4", "CH2Cl2", "Na2CO3", "H2SO4", "H2O", "NaOH", "Na2SO4", "CH2Cl2", "NaH", "BuLi", "MeI", "NaOH", "Na2SO4", "CH2Cl2", "H2SO4", "H2O", "NaOH", "Na2SO4", "CH2Cl2", "NaBH4", "AcOH" ], "Reaction": [ "α-pinene + HBr → 1-bromo-2-methyl-2-(4-methylcyclohex-3-enyl)propane", "1-bromo-2-methyl-2-(4-methylcyclohex-3-enyl)propane + NaOH → 1-hydroxy-2-methyl-2-(4-methylcyclohex-3-enyl)propane", "1-hydroxy-2-methyl-2-(4-methylcyclohex-3-enyl)propane + MgSO4 → dehydration → 2-methyl-5-(4-methylcyclohex-3-enyl)hex-2-en-1-ol", "2-methyl-5-(4-methylcyclohex-3-enyl)hex-2-en-1-ol + Na2CO3 → dehydration → 2-methyl-5-(4-methylcyclohex-3-enyl)hex-2-en-1-al", "2-methyl-5-(4-methylcyclohex-3-enyl)hex-2-en-1-al + NaBH4 + AcOH → reduction → 2-methyl-5-(4-methylcyclohex-3-enyl)hex-2-en-1-ol", "2-methyl-5-(4-methylcyclohex-3-enyl)hex-2-en-1-ol + SOCl2 → chlorination → 2-methyl-5-(4-methylcyclohex-3-enyl)hex-2-en-1-yl chloride", "2-methyl-5-(4-methylcyclohex-3-enyl)hex-2-en-1-yl chloride + EtOH → elimination → 2-methyl-5-(4-methylcyclohex-3-enyl)hex-2-en-1-ene", "2-methyl-5-(4-methylcyclohex-3-enyl)hex-2-en-1-ene + NaH + MeI → alkylation → 2-methyl-5-(4-methylcyclohex-3-enyl)hex-2-en-1-yl methyl ether", "2-methyl-5-(4-methylcyclohex-3-enyl)hex-2-en-1-yl methyl ether + NaCN + HCl → hydrolysis → 2-methyl-5-(4-methylcyclohex-3-enyl)hex-2-en-1-yl alcohol", "2-methyl-5-(4-methylcyclohex-3-enyl)hex-2-en-1-yl alcohol + NaOH → dehydration → 2-methyl-5-(4-methylcyclohex-3-enyl)hex-2-en-1-one", "2-methyl-5-(4-methylcyclohex-3-enyl)hex-2-en-1-one + NaBH4 + AcOH → reduction → Manool" ] } | |

CAS番号 |

596-85-0 |

分子式 |

C20H34O |

分子量 |

290.5 g/mol |

IUPAC名 |

(3S)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol |

InChI |

InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17-,19+,20+/m0/s1 |

InChIキー |

CECREIRZLPLYDM-RAUXBKROSA-N |

異性体SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CC[C@@](C)(C=C)O)(C)C |

SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |

正規SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |

その他のCAS番号 |

596-85-0 |

ピクトグラム |

Irritant; Environmental Hazard |

同義語 |

(4aR)-trans-5-(1,5,5,8aS-Tetramethyl-2-methylenedecahydro-1-naphthalenyl)-(3R)-methyl-1-penten-3-ol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。